molecular formula C16H18N2 B187134 Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] CAS No. 5745-91-5

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]

Cat. No. B187134
CAS RN: 5745-91-5
M. Wt: 238.33 g/mol
InChI Key: KMAVVPHOTMNZLL-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] is a molecule that contains a total of 36 atoms. There are 18 Hydrogen atoms, 16 Carbon atoms, and 2 Nitrogen atoms . The chemical formula of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] can therefore be written as: C16H18N2 .


Synthesis Analysis

While there is no direct synthesis analysis available for Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine], there are related studies on the synthesis of similar spiro compounds . For example, Spiro[cyclohexane-1,3’-indoline]-2,2’-diones were easily prepared in good to high yields by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time .

Scientific Research Applications

  • Antimicrobial Activities : A study by Hafez, El-Gazzar, & Zaki (2016) demonstrated the synthesis of novel spiro compounds with biologically active sulfonamide, showing potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. One of the compounds showed higher antifungal activity than ketoconazole.

  • Inhibitors of Steroid 5α-reductase : Lin and Rasetti (1995) synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives, which are similar in structure and function to known steroid 5α-reductase inhibitors. Their work indicates potential applications in managing conditions like benign prostatic hyperplasia or androgenetic alopecia (Lin & Rasetti, 1995).

  • Organic Synthesis Applications : Various studies, such as those by Varlamov et al. (1999, 2000) and Zhang et al. (2008), have explored the intramolecular cyclization of related compounds and their structural determination, contributing to the field of heterocyclic chemistry and aiding in the synthesis of novel compounds.

  • Synthesis in Ionic Liquid Media : The work by Moghaddam et al. (2012) highlights the efficient synthesis of functionalized spiro compounds in ionic liquid media, indicating a green and sustainable approach in chemical synthesis.

  • Regioselective Synthesis : Dandia et al. (2007) developed a mild and environment-friendly procedure for the synthesis of spiro compounds using microwave irradiation in water, demonstrating the potential for regioselective synthesis in aqueous media (Dandia et al., 2007).

properties

IUPAC Name

spiro[1,3-dihydroperimidine-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-10-16(11-3-1)17-13-8-4-6-12-7-5-9-14(18-16)15(12)13/h4-9,17-18H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAVVPHOTMNZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355357
Record name Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]

CAS RN

5745-91-5
Record name Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GKS Prakash, F Paknia, A Narayan, T Mathew… - Journal of Fluorine …, 2013 - Elsevier
The one pot synthesis of perimidine and 1,5-benzodiazepine derivatives via condensation of aryldiamines with ketones in the presence of BF 3 –H 2 O is described. BF 3 –H 2 O plays a …
Number of citations: 30 www.sciencedirect.com

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